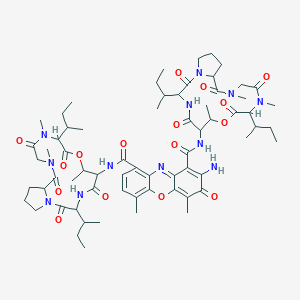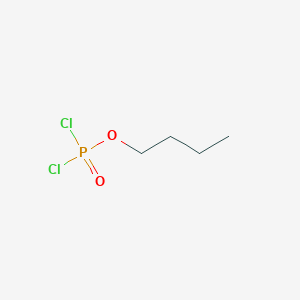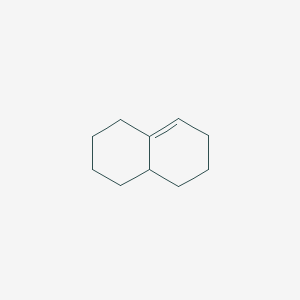
1,2,3,4,4a,5,6,7-Octahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,5,6,7-Octahydronaphthalene, also known as tetralin, is a bicyclic hydrocarbon with the chemical formula C10H12. It is a colorless liquid with a pleasant odor and is commonly used as a solvent in various chemical reactions. Tetralin is a versatile compound that has a wide range of applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydronaphthalene is not fully understood, but it is believed to act as a reducing agent in various chemical reactions. It can also undergo oxidation reactions, which make it a useful compound for the preparation of various organic compounds.
Effets Biochimiques Et Physiologiques
Tetralin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tetralin has several advantages as a solvent in laboratory experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also a non-polar solvent, which makes it useful for dissolving non-polar compounds. However, 1,2,3,4,4a,5,6,7-Octahydronaphthalene has some limitations, including its toxicity and flammability. It can also react with some compounds, which can lead to unwanted side reactions.
Orientations Futures
There are several future directions for the study of 1,2,3,4,4a,5,6,7-Octahydronaphthalene. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the study of 1,2,3,4,4a,5,6,7-Octahydronaphthalene's potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of 1,2,3,4,4a,5,6,7-Octahydronaphthalene as a model compound for the study of aromatic hydrocarbons and their reactivity could lead to new insights into the chemistry of these compounds.
Conclusion
In conclusion, 1,2,3,4,4a,5,6,7-Octahydronaphthalene, or 1,2,3,4,4a,5,6,7-Octahydronaphthalene, is a versatile compound that has a wide range of applications in scientific research. Its unique chemical properties make it a useful solvent for various chemical reactions, and its potential therapeutic properties make it a promising compound for the development of new drugs. As research into 1,2,3,4,4a,5,6,7-Octahydronaphthalene continues, it is likely that new applications and insights into its chemistry will be discovered.
Méthodes De Synthèse
Tetralin can be synthesized through various methods, including the hydrogenation of naphthalene, the catalytic reduction of 1,2,3,4-tetrahydronaphthalene, and the dehydrogenation of decalin. The most common method of synthesis is the hydrogenation of naphthalene, which involves the use of a catalyst such as nickel or platinum.
Applications De Recherche Scientifique
Tetralin has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a solvent for various chemical reactions, including the synthesis of organic compounds and the preparation of polymers. Tetralin has also been used as a model compound in the study of aromatic hydrocarbons and their reactivity.
Propriétés
Numéro CAS |
1194-95-2 |
|---|---|
Nom du produit |
1,2,3,4,4a,5,6,7-Octahydronaphthalene |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h5,10H,1-4,6-8H2 |
Clé InChI |
POPHMOPNVVKGRW-UHFFFAOYSA-N |
SMILES |
C1CCC2=CCCCC2C1 |
SMILES canonique |
C1CCC2=CCCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



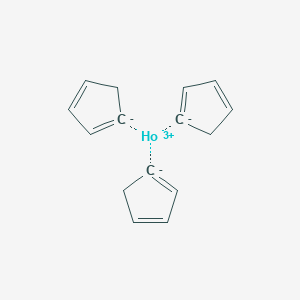
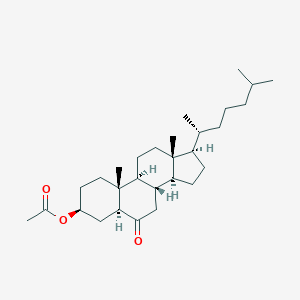
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
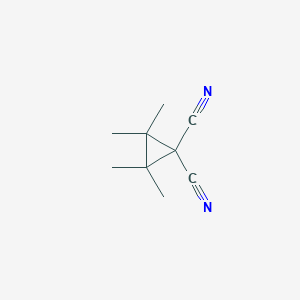
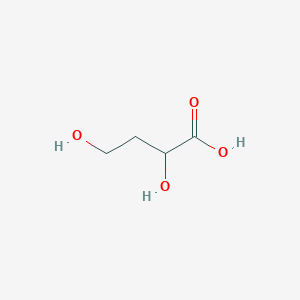
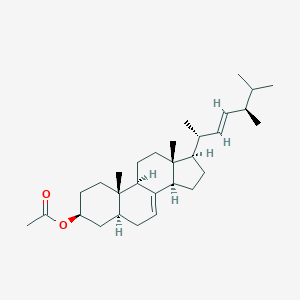
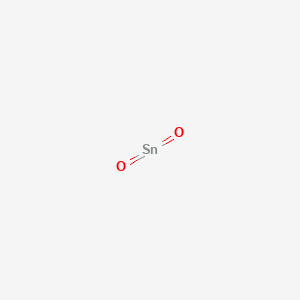
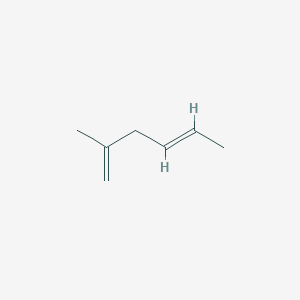
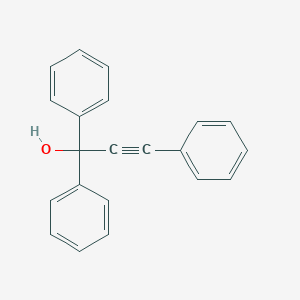
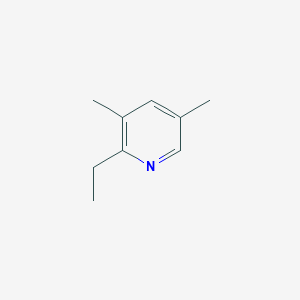
![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
